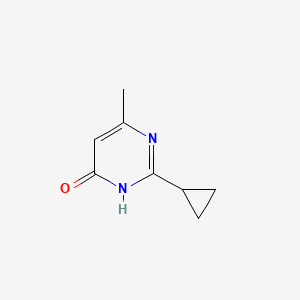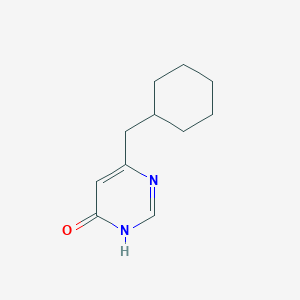
6-(Cyclohexylmethyl)pyrimidin-4-ol
Overview
Description
6-(Cyclohexylmethyl)pyrimidin-4-ol is an organic compound characterized by a pyrimidin-4-ol core functionalized with a cyclohexylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidin-4-ol and cyclohexylmethyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the cyclohexylmethyl group to a cyclohexanecarboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyrimidin-4-ol core to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often with phase transfer catalysts.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: 4-aminopyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that pyrimidines, the family to which this compound belongs, have a wide range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Pyrimidines, in general, are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Pyrimidines are known to play crucial roles in nucleotide biosynthesis and metabolism .
Result of Action
Related compounds in the pyrimidine family are known to exhibit a range of biological effects, including anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
6-(Cyclohexylmethyl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are essential for its biochemical activity. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, influencing their activity and stability . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it modulates key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. These effects contribute to the compound’s potential therapeutic applications in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific sites on target enzymes, inhibiting their activity and preventing the progression of biochemical reactions. This inhibition is often achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions result in altered gene expression patterns, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity for extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function . As the dosage increases, the compound’s effects become more pronounced, with higher doses potentially leading to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Beyond this range, the compound’s efficacy diminishes, and toxicity increases, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound participates in pyrimidine metabolism, where it is metabolized by enzymes such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions influence the metabolic flux and levels of key metabolites, affecting cellular function and overall metabolism. Additionally, this compound can modulate other metabolic pathways, such as nucleotide synthesis and energy production, further contributing to its biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its interactions with cellular components, such as transporters and binding proteins, which determine its overall distribution and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it modulates gene expression and cellular processes. These localization patterns are critical for the compound’s biochemical activity and therapeutic potential.
Scientific Research Applications
6-(Cyclohexylmethyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activities.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(Cyclohexylmethyl)pyrimidin-2-ol
6-(Cyclohexylmethyl)pyrimidin-2-ol
4-(Cyclohexylmethyl)pyrimidin-3-ol
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
4-(cyclohexylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQIGZSLSGFALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


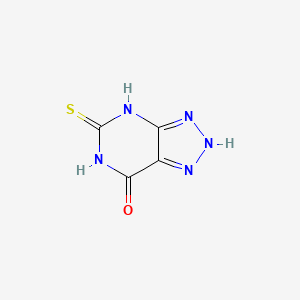
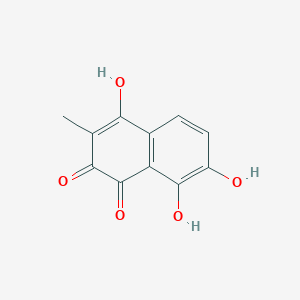
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid](/img/structure/B1487021.png)

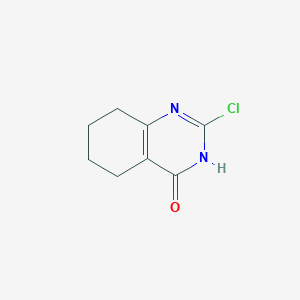
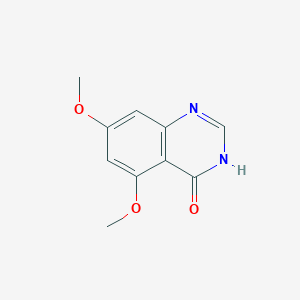
![2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1487028.png)
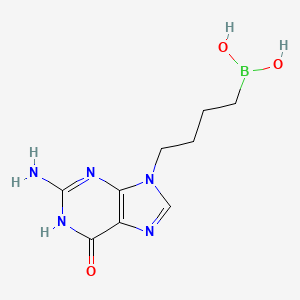
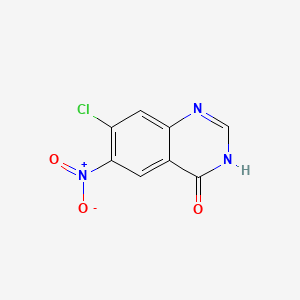
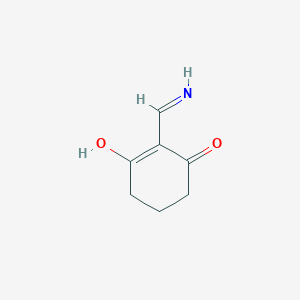

![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)
